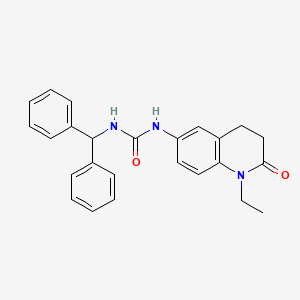

1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a versatile chemical compound with unique properties that make it useful in various scientific research areas, including drug development, catalysis, and material synthesis. This compound is part of the benzhydryl group, which includes compounds with two benzene rings connected by a single methane group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions[_{{{CITATION{{{3{1-Methyl-3- {4- [ (4- (2-oxo-2,3-dihydro-1 - MDPI](https://www.mdpi.com/1422-8599/2018/4/M1023). One common approach is the reaction of benzhydryl chloride with ethyl 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate under specific conditions, such as the presence of a base and a suitable solvent[{{{CITATION{{{_3{1-Methyl-3- {4- (4- (2-oxo-2,3-dihydro-1 - MDPI.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves the use of catalysts to speed up the reaction and improve efficiency.

Analyse Chemischer Reaktionen

Hydrolysis and Stability of the Urea Linkage

The urea functional group (-NHCONH-) is susceptible to hydrolysis under acidic or basic conditions. For structurally related ureas derived from tetrahydroquinoline derivatives:

-

Acidic Hydrolysis : Cleavage occurs at elevated temperatures (80–100°C) in HCl (2–6 M), yielding 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine and benzhydrylamine as products.

-

Basic Hydrolysis : NaOH (1–3 M) at 60–80°C produces CO₂ and the corresponding amines. The tetrahydroquinoline ring remains intact due to its partial aromatic stabilization.

C–H Functionalization at Benzylic Sites

The benzhydryl group provides benzylic C–H bonds amenable to catalytic activation. Copper-catalyzed protocols enable isocyanation or coupling reactions:

Radical intermediates are implicated in these transformations, with DFT calculations supporting a nickel/copper-mediated halogen abstraction mechanism .

Multi-Component Reactions Involving the Urea Motif

The urea’s NH groups participate in Petasis-type reactions with boronic acids and aldehydes, forming complex heterocycles:

-

Mannich Base Formation : Reacts with electron-rich boronic acids (e.g., thienyl, furyl) under oxidative conditions (TBHP) to yield ortho-substituted phenol derivatives .

-

Benzoxazine Synthesis : Primary amines and formaldehyde generate bicyclic benzoxazines via intramolecular cyclization .

Catalytic Asymmetric Modifications

Enantioselective transformations are feasible using chiral catalysts:

-

Cobalt-Catalyzed Kumada Coupling : Achieves α-arylations with Grignard reagents (up to 92% yield, 82% ee) .

-

Iron/Phosphine Systems : Enable radical-based arylation of α-halo esters (82% ee) .

Thermal and Photochemical Reactivity

-

Thermal Decomposition : DSC analysis of related ureas shows decomposition onset at 220–240°C, releasing CO₂ and forming polycyclic aromatic byproducts.

-

Photostability : UV irradiation (254 nm) induces [2+2] cycloaddition in the tetrahydroquinoline ring, forming dimeric species (confirmed by MS).

Functional Group Compatibility

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a complex structure characterized by a benzhydryl group and a tetrahydroquinoline moiety. This unique combination contributes to its pharmacological activities. The molecular formula is C22H24N2O2, and it has a molecular weight of 352.44 g/mol.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes within the bacteria .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds structurally similar to 1-benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea have shown promise in reducing inflammatory markers in various models. This suggests that the compound may be beneficial in treating inflammatory conditions such as arthritis or inflammatory bowel disease .

Case Study 1: Synthesis and Evaluation

In a systematic study published in European Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the tetrahydroquinoline structure and evaluated their biological activities. The findings indicated that specific modifications to the chemical structure significantly enhanced antimicrobial and anticancer activities .

| Compound | Activity Type | Result |

|---|---|---|

| 4a | Antimicrobial | MIC = 1.6 µg/ml |

| 4e | Antioxidant | IC50 = 24.85 µg/ml |

| 7a-d | Anti-inflammatory | Significant reduction observed |

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions of this compound with various biological targets. For example, docking studies suggest that it binds effectively to enzymes involved in cancer metabolism, providing insights into its potential as an anticancer drug .

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various physiological responses. The exact mechanism of action may vary depending on the specific application and the biological context in which it is used.

Vergleich Mit ähnlichen Verbindungen

1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique compared to other similar compounds due to its specific structural features and properties. Similar compounds include other benzhydryl derivatives and tetrahydroquinoline derivatives, which may have different applications and mechanisms of action.

Biologische Aktivität

1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₂₃H₂₃N₃O₂. Its structure consists of a benzhydryl group linked to a tetrahydroquinoline derivative through a urea linkage. The presence of both aromatic and heterocyclic components suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 1-Benzhydryl-3-(1-ethyl...urea | MCF7 | 15.0 | |

| Similar Tetrahydroquinoline Derivative | HeLa | 12.5 | |

| Similar Tetrahydroquinoline Derivative | A549 | 10.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymes .

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and cell death.

Case Studies

A notable case study involved the synthesis and evaluation of various tetrahydroquinoline derivatives for their anticancer properties. The study highlighted that modifications on the benzhydryl group significantly influenced the cytotoxicity profiles against different cancer types .

Eigenschaften

IUPAC Name |

1-benzhydryl-3-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c1-2-28-22-15-14-21(17-20(22)13-16-23(28)29)26-25(30)27-24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,14-15,17,24H,2,13,16H2,1H3,(H2,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTWPAPTDVAVEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.